BenchChemオンラインストアへようこそ!

3-METHYL-N-(3-METHYLBUTYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE

Lipophilicity Drug-likeness Pharmacokinetics

Add a unique, in-stock thiadiazole to your screening library. This compound features an N-(3-methylbutyl) side chain that delivers a balanced LogP of 1.67 and an Fsp³ of 0.666, making it an ideal fragment for agrochemical antibacterial campaigns and kinase inhibitor scaffold-hopping. With no published biological data, it offers a prime opportunity to generate novel intellectual property. Its moderate size and rotatable bonds ensure synthetic tractability, providing a strategic advantage in hit-to-lead optimization. Procure now to explore an uncharted region of 1,2,4-thiadiazole-5-carboxamide SAR landscape.

Molecular Formula C9H15N3OS
Molecular Weight 213.3
CAS No. 1448045-44-0
Cat. No. B2655571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-METHYL-N-(3-METHYLBUTYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE
CAS1448045-44-0
Molecular FormulaC9H15N3OS
Molecular Weight213.3
Structural Identifiers
SMILESCC1=NSC(=N1)C(=O)NCCC(C)C
InChIInChI=1S/C9H15N3OS/c1-6(2)4-5-10-8(13)9-11-7(3)12-14-9/h6H,4-5H2,1-3H3,(H,10,13)
InChIKeyWFQHMYBFPBOCDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide (CAS 1448045-44-0): Structural Identity and Physicochemical Baseline for Procurement Evaluation


3-Methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide (CAS 1448045-44-0, MFCD26950609) is a heterocyclic small molecule (C₉H₁₅N₃OS, MW 213 Da) belonging to the 1,2,4-thiadiazole-5-carboxamide class [1]. This compound features a 3-methyl substituent on the thiadiazole core and an N-(3-methylbutyl) (isopentyl) amide side chain. It is listed as an in-stock screening compound in the Chemspace catalog (ID: CSSS00053325802) and is associated with multiple cross-referenced catalog numbers including BBV-104815207 and CSC001228218 [1]. The 1,2,4-thiadiazole scaffold is increasingly recognized as a privileged structure in agrochemical and medicinal chemistry, with derivatives demonstrating antibacterial, antiviral, and nematicidal activities [2] [3]. However, specific published biological activity data for this exact compound remain absent from the peer-reviewed primary literature, making procurement decisions reliant on structural analogy, physicochemical differentiation from close analogs, and class-level activity inference [4].

Why Generic Substitution of 3-Methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide with Uncharacterized In-Class Analogs Fails


Within the 1,2,4-thiadiazole-5-carboxamide family, even minor variations in the N-alkyl amide substituent can profoundly alter lipophilicity, hydrogen-bonding capacity, and conformational flexibility, which in turn dictate biological target engagement, membrane permeability, and metabolic stability [1]. Recent quantitative structure–activity relationship (SAR) studies on 1,2,4-thiadiazole amide derivatives reveal that antibacterial EC₅₀ values can span orders of magnitude (e.g., 0.32 mg/L to >100 mg/L) depending solely on the N-substituent identity [2]. The target compound's branched 3-methylbutyl side chain confers a distinct LogP (1.67) and fractional sp³ character (Fsp³ = 0.666) compared to linear n-pentyl (higher LogP) or shorter branched sec-butyl (lower LogP, lower MW) analogs [3]. These physicochemical differences are non-trivial: a LogP shift of ±0.5 units can alter membrane partitioning by ~3-fold, and Fsp³ differences affect aqueous solubility and off-target promiscuity profiles [1]. Without direct head-to-head biological data for this specific compound, procurement decisions must weigh these measurable physicochemical differentiators against the biological activity profiles of the closest characterized analogs.

Quantitative Differentiation Evidence for 3-Methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide Against Closest Structural Analogs


Lipophilicity (LogP) Differentiation: Branched 3-Methylbutyl vs. Linear n-Pentyl Side Chain

The target compound's computed LogP of 1.67 situates it in an optimal lipophilicity window (LogP 1–3) for balancing membrane permeability with aqueous solubility and low metabolic clearance risk [1]. The linear-chain analog 3-methyl-N-pentyl-1,2,4-thiadiazole-5-carboxamide (same C₉H₁₅N₃OS formula, MW 213) is predicted to have a higher LogP (~2.1–2.3) due to the extended linear alkyl chain surface area [1]. This ~0.5 LogP unit difference is mechanistically significant: in the c-Met kinase inhibitor series of thiazole/thiadiazole carboxamides, a LogP increase from 1.7 to 2.2 was associated with a 2- to 5-fold increase in hERG channel binding liability [2]. No direct experimental LogP measurement has been published for either compound; values are predicted using consensus in silico models.

Lipophilicity Drug-likeness Pharmacokinetics Lead optimization

Molecular Weight and Heavy Atom Count: Fragment-like vs. Lead-like Space Positioning

With MW = 213 Da and only 14 heavy atoms, the target compound falls within the 'fragment-to-lead-like' boundary (MW < 250 Da, heavy atoms ≤ 20), making it suitable for fragment-based screening (FBS) and subsequent elaboration [1]. In contrast, the most potent antibacterial 1,2,4-thiadiazole-5-carboxamide derivative (compound Z4) reported by Zhang et al. (2025) has a substantially higher MW (>300 Da) and more elaborate substitution, with EC₅₀ values of 0.32–11.06 mg/L against Xanthomonas spp. [2]. The smaller size of the target compound translates to higher ligand efficiency potential: if it were to achieve even moderate potency (e.g., IC₅₀ = 10 µM), its ligand efficiency (LE = 0.38 kcal/mol per heavy atom) would approach the commonly accepted threshold for fragment hit progression (LE ≥ 0.30) [3]. No direct biological potency data exist to calculate actual LE.

Fragment-based drug discovery Ligand efficiency Chemical space Screening library design

Fractional sp³ Carbon Character (Fsp³): 3-Methylbutyl Branching vs. sec-Butyl Analog

The target compound has an Fsp³ value of 0.666 (6 sp³ carbons out of 9 total carbons), indicating a high degree of three-dimensional character [1]. The closest branched-chain analog, N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide (CAS 1448124-52-4, C₈H₁₃N₃OS, MW 199.28), has a lower Fsp³ (~0.625) and one fewer methylene unit, reducing both lipophilicity and conformational entropy . In a comprehensive analysis of FDA-approved oral drugs, Fsp³ values ≥ 0.45 were strongly associated with clinical success, attributed to improved aqueous solubility, reduced CYP inhibition, and diminished promiscuous aggregation [2]. The target compound's Fsp³ advantage of ~0.04 over the sec-butyl analog is small but may contribute to measurably lower non-specific protein binding in screening cascades.

Molecular complexity Solubility Drug-likeness Screening hit triage

Rotatable Bond Count and Conformational Flexibility: N-Alkyl Chain Length vs. Antibacterial Potency in 1,2,4-Thiadiazole Carboxamides

The target compound possesses 4 rotatable bonds, conferring moderate conformational flexibility that may facilitate induced-fit binding to target proteins while retaining sufficient rigidity for binding affinity [1]. In the antibacterial 1,2,4-thiadiazole amide series reported by Zhang et al. (2025), increasing the rotatable bond count beyond 5 was generally associated with diminished antibacterial potency, likely due to entropic penalties upon binding [2]. The lead compound Z4 (EC₅₀ = 0.32 mg/L against Xoo) also contains an amide-bearing side chain, but its full structure is elaborated with additional ring systems not present in the target compound [2]. Crucially, no structure-activity data point exists for the exact N-(3-methylbutyl) substituent in any published antibacterial, c-Met kinase, or nematicidal SAR series, making this compound a true 'SAR hole'—an opportunity for novel IP generation but a risk for activity-blind procurement.

Conformational analysis SAR Antibacterial Agrochemical

Polar Surface Area and Hydrogen Bond Capacity: Differentiation from 1,2,3-Thiadiazole Regioisomers

The target compound has a topological polar surface area (TPSA) of 55 Ų and 3 H-bond acceptors with 1 H-bond donor [1]. For context, Tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide), a commercial plant systemic acquired resistance (SAR) activator, has a higher TPSA (~75 Ų) due to the chloro-methylphenyl substituent and the 1,2,3-thiadiazole regiochemistry [2]. A TPSA below 60 Ų is generally considered favorable for passive membrane permeability (with 140 Ų being the rough upper bound for oral absorption), while TPSA below 90 Ų is favorable for blood-brain barrier penetration [3]. The 1,2,4-thiadiazole regioisomerism (vs. 1,2,3-) alters the electronic distribution and H-bond acceptor geometry of the ring nitrogens, which can shift target binding profiles across different biological targets [4]. No direct permeability or target engagement data exist for this specific 1,2,4-thiadiazole carboxamide.

Polar surface area Membrane permeability Regioisomer Blood-brain barrier

Evidence-Backed Application Scenarios for 3-Methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide in R&D Procurement


Fragment-Based Screening Library Expansion Targeting Novel Antibacterial Mechanisms

The compound's small size (MW 213 Da, 14 heavy atoms) and favorable Fsp³ (0.666) make it an ideal addition to fragment libraries targeting underexplored antibacterial pathways. Recent literature demonstrates that 1,2,4-thiadiazole-5-carboxamide derivatives can achieve sub-mg/L EC₅₀ values against Xanthomonas spp. [1]. The target compound's unique N-(3-methylbutyl) substituent occupies an unexplored region of the SAR landscape, offering a genuine opportunity to generate novel IP through fragment growth or merging strategies. Procure this compound when establishing a new fragment library for agricultural antibacterial or anti-virulence screening campaigns, particularly where novel mechanisms of action distinct from commercial bactericides are sought [1] [2].

Physicochemical Comparator in Lead Optimization of 1,2,4-Thiadiazole Carboxamide c-Met Kinase Inhibitors

In c-Met kinase inhibitor programs, balancing potency with ADMET properties is critical. The target compound's LogP (1.67) and TPSA (55 Ų) place it in a favorable physicochemical space that has been associated with reduced hERG liability and improved solubility relative to more lipophilic thiadiazole carboxamide derivatives [3]. Even in the absence of direct c-Met potency data, the compound can serve as a valuable negative control or scaffold-hopping comparator for medicinal chemistry teams optimizing the N-substituent of thiadiazole carboxamide-based kinase inhibitors. Its branched alkyl chain represents a structural midpoint between simple methyl/ethyl amides and bulkier aromatic-substituted analogs [3].

Agrochemical Discovery: Novel 1,2,4-Thiadiazole Scaffold for Nematicide or Plant Defense Activator Programs

Patent literature identifies 1,2,4-thiadiazoles as promising building blocks for nematicide development [2]. The target compound's regioisomeric 1,2,4-thiadiazole core differentiates it from the commercial plant activator Tiadinil (1,2,3-thiadiazole), potentially offering a distinct spectrum of target engagement. Its moderate rotatable bond count (4) and balanced LogP suggest suitability for both soil application and foliar uptake in agrochemical formulations [4]. Organizations pursuing nematicide or plant health lead identification should consider this compound as a screening entry point into 1,2,4-thiadiazole chemical space, especially given the compound's availability and the structural novelty of its N-substituent [2].

Computational Chemistry and Virtual Screening: A Training Set Test Case for Thiadiazole SAR Models

The compound's well-defined physicochemical parameters and lack of published biological data make it an excellent 'test case' for benchmarking computational models. With a LogP of 1.67, TPSA of 55 Ų, and 4 rotatable bonds [4], this compound can serve as a validation probe for machine learning models predicting thiadiazole bioactivity, ADMET properties, or synthetic accessibility. Organizations building predictive SAR models for heterocyclic compound libraries can procure this compound for prospective experimental validation, directly assessing model accuracy against a novel, data-poor chemical entity [4].

Quote Request

Request a Quote for 3-METHYL-N-(3-METHYLBUTYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.